molecular formula C11H15N3O4 B15134253 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate

2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate

Katalognummer: B15134253
Molekulargewicht: 253.25 g/mol
InChI-Schlüssel: RZSUCRAVHIKDRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate (CAS 68743-65-7) is a nitroso derivative of nornicotine, structurally characterized by a pyrrolidinol backbone substituted with a nitroso group at position 1 and a 3-pyridinyl moiety at position 5, with an acetyl ester at the hydroxyl group. Its molecular formula is C₁₁H₁₃N₃O₃, and it has a molar mass of 235.24 g/mol . This compound is a diastereomeric mixture, often referred to as rac N'-Nitrosonornicotine 5'-Acetate, and is primarily used in research contexts, particularly in studies related to tobacco-specific nitrosamines (TSNAs) and their metabolic pathways . Key physical properties include a melting point >66°C (with decomposition), solubility in chloroform and methanol, and storage requirements at -20°C under an inert atmosphere due to its reactivity .

Eigenschaften

Molekularformel

C11H15N3O4

Molekulargewicht

253.25 g/mol

IUPAC-Name

acetic acid;1-nitroso-5-pyridin-3-ylpyrrolidin-2-ol

InChI

InChI=1S/C9H11N3O2.C2H4O2/c13-9-4-3-8(12(9)11-14)7-2-1-5-10-6-7;1-2(3)4/h1-2,5-6,8-9,13H,3-4H2;1H3,(H,3,4)

InChI-Schlüssel

RZSUCRAVHIKDRQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1CC(N(C1C2=CN=CC=C2)N=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Work-Up

  • Stage 1 :

    • Substrates : (±)-Isomyosmine (1.0 eq), acetic acid (solvent and reactant), sodium nitrite (1.1 eq).
    • Conditions : Reaction conducted at 5–20°C under an inert atmosphere (e.g., nitrogen or argon) for 1 hour.
    • Mechanism : The secondary amine group of isomyosmine undergoes nitrosation via electrophilic attack by nitrosonium ion ($$ \text{NO}^+ $$), generated in situ from sodium nitrite and acetic acid.
  • Stage 2 :

    • Quenching : The reaction mixture is treated with aqueous sodium hydrogencarbonate to neutralize excess acid and stabilize the nitroso product.
    • Yield : 637 mg of crude product, with purification typically achieved via column chromatography or recrystallization.

This method is notable for its operational simplicity and moderate yield. The use of an inert atmosphere is critical to prevent oxidation of the nitroso group to a nitro group or decomposition.

Structural and Mechanistic Analysis

Key Functional Groups and Reactivity

  • Nitroso Group ($$ \text{-NO} $$) : Introduces electrophilic character, making the compound prone to dimerization or redox reactions unless stabilized.
  • Pyridine Moiety : Enhances solubility in polar solvents and participates in coordination chemistry or hydrogen bonding.
  • Acetate Ester : Improves lipophilicity and serves as a protecting group for the hydroxyl moiety during synthesis.

Side Reactions and Mitigation

  • Dimerization : Nitroso compounds often dimerize to azoxy derivatives. This is minimized by low-temperature reactions and inert atmospheres.
  • Over-Nitrosation : Controlled stoichiometry of sodium nitrite (1.1 eq) prevents di-nitrosation.

Synthetic Data and Comparative Analysis

Parameter Primary Method Catalytic Method
Starting Material (±)-Isomyosmine Nitrosobenzene + Ketones
Catalyst None L-Pyrrolidine-tetrazole
Temperature 5–20°C Room temperature
Yield 637 mg (crude) Up to 81% (isolated)
Enantioselectivity Racemic mixture Up to 99% ee

Analyse Chemischer Reaktionen

2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Wissenschaftliche Forschungsanwendungen

2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various chemicals and materials due to its unique properties.

Wirkmechanismus

The mechanism of action of 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The pyridinyl and pyrrolidinol moieties contribute to the compound’s binding affinity to certain enzymes and receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

The compound’s structural and functional similarities to other nitrosamines and pyridinyl-containing derivatives are critical for understanding its chemical behavior and biological relevance. Below is a detailed comparison:

Structural Analogs in Tobacco-Specific Nitrosamines (TSNAs)

TSNAs are carcinogenic compounds formed during tobacco processing. 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate shares structural motifs with these agents but differs in substituents and stability.

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Source/Application Carcinogenicity
This compound C₁₁H₁₃N₃O₃ 235.24 Nitroso, pyridinyl, acetyl ester Research (TSNA analog) Presumed (N-nitroso)
N-Nitrosonornicotine (NNN) C₁₀H₁₃N₃O 199.23 Nitroso, pyrrolidine, pyridinyl Tobacco products Known carcinogen
4-(Methylnitrosamino)-1-(3-pyridinyl)-1-butanone (NNK) C₁₀H₁₃N₃O₂ 207.23 Nitroso, ketone, pyridinyl Tobacco smoke Known carcinogen
N-Nitrosopyrrolidine C₄H₈N₂O 100.12 Nitroso, pyrrolidine (no pyridinyl) Processed foods, tobacco Suspected carcinogen

Key Differences :

  • Acetyl Group: The acetate ester in this compound enhances its polarity compared to NNN and NNK, altering solubility and metabolic pathways .
Other N-Nitroso Compounds

N-Nitroso compounds are broadly associated with carcinogenicity due to their ability to alkylate DNA.

Compound Molecular Formula Molar Mass (g/mol) Structure Applications Reactivity Notes
N-Nitroso Akardite II C₁₄H₁₃N₃O₂ 255.27 Nitroso, aromatic heterocycles Polymer stabilizer High thermal stability
N-Nitroso Desloratadine C₁₉H₁₉ClN₄O 354.83 Nitroso, piperidine, chlorophenyl Pharmaceutical impurity Low aqueous solubility
S-Nitroso-N-heptanoyl-D,L-penicillamine C₁₂H₂₂N₂O₄S 290.38 Nitroso, thiol, amide Nitric oxide donor in research Short half-life

Key Differences :

  • Backbone Complexity: The pyrrolidinol-pyridinyl structure of this compound distinguishes it from simpler N-nitrosoamines (e.g., N-Nitrosopyrrolidine) and confers specificity toward nicotine-related metabolic studies .
  • Stability : The compound’s requirement for sub-zero storage (-20°C) under inert atmosphere contrasts with more stable N-nitroso compounds like N-Nitroso Akardite II .
Pharmaceutical Derivatives with 3-Pyridinyl Groups
Compound Molecular Formula Molar Mass (g/mol) Structure Therapeutic Use Key Differences
Abiraterone Acetate C₂₆H₃₃NO₂ 391.55 Steroid backbone, 3-pyridinyl Prostate cancer therapy Non-nitrosamine; CYP17 inhibitor
Niraparib Tosylate C₂₅H₃₄N₄O₃S·H₂O 500.63 Piperidine, 3-pyridinyl PARP inhibitor (cancer) Non-nitrosamine; kinase-targeted

Key Differences :

  • Core Structure: Abiraterone acetate’s steroidal backbone contrasts sharply with the pyrrolidinol-nitrosamine structure, leading to entirely distinct biological targets (CYP17 vs. DNA alkylation) .
  • Bioavailability: Unlike this compound, abiraterone acetate is formulated as a BCS Class IV drug with low solubility, requiring nanoparticle delivery enhancements .

Biologische Aktivität

2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate (also known as 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate) is a chemical compound with significant potential in pharmacology due to its unique structural features, including a nitroso group and an acetate moiety. This compound has garnered attention for its possible interactions with various biological targets, making it a candidate for drug development.

  • Molecular Formula : C11H13N3O3
  • Molecular Weight : 235.24 g/mol
  • Density : 1.35 g/cm³
  • Boiling Point : Approximately 418°C
  • Appearance : Light beige to light brown solid

The presence of the nitroso group allows for covalent bonding with nucleophilic sites on proteins, which can influence their function and activity, thus highlighting its relevance in biological studies .

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through covalent modifications. The nitroso group can react with thiol groups in proteins, leading to alterations in enzyme kinetics and receptor signaling pathways. This property is particularly important in the context of drug design and therapeutic applications .

Interaction Studies

Research indicates that compounds with similar structures exhibit significant binding affinities to various biological targets. For instance, studies show that the compound can influence enzyme activity by modifying active sites or altering protein conformation .

Antioxidant Activity

A study evaluating the antioxidant potential of structurally related compounds found that derivatives of pyrrolidine exhibited notable radical scavenging abilities. While specific data on this compound is limited, its structural analogs demonstrated effective DPPH radical scavenging activities .

Compound NameDPPH Scavenging Activity (%)
Compound A88.6
Compound B87.7
Compound C78.6

This suggests a potential for antioxidant properties in this compound, warranting further investigation.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, often utilizing acetic acid and sodium nitrite under controlled conditions . The ability to modify the structure opens avenues for developing derivatives with enhanced biological activities.

Potential Applications

Due to its unique chemical properties, this compound may find applications in:

  • Drug development targeting specific enzymes or receptors.
  • Research into mechanisms of action related to nitrosamines and their effects on biological systems.
  • Studies focused on oxidative stress and related disorders.

Q & A

Q. What strategies mitigate nitroso group degradation during nanoparticle encapsulation for drug delivery?

  • Methodological Answer : Encapsulate in solid lipid nanoparticles (SLNs) using hot homogenization. Optimize lipid matrices (e.g., glyceryl monostearate) to shield nitroso groups from hydrolysis. Monitor NO release kinetics post-encapsulation via dialysis-based release studies in PBS (pH 7.4) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.